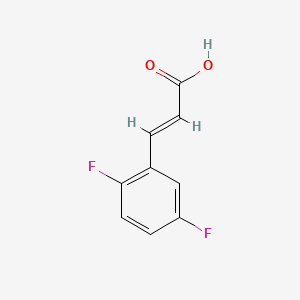

trans-2,5-Difluorocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,5-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWHCSKPALFWBI-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112898-33-6 | |

| Record name | trans-2,5-Difluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of Trans 2,5 Difluorocinnamic Acid

trans-2,5-Difluorocinnamic acid is a synthetic organic compound distinguished by the presence of two fluorine atoms on the phenyl ring of the cinnamic acid backbone.

| Identifier | Value |

| IUPAC Name | (E)-3-(2,5-difluorophenyl)prop-2-enoic acid |

| CAS Number | 112898-33-6 sigmaaldrich.com |

| Molecular Formula | C9H6F2O2 sigmaaldrich.com |

| Molecular Weight | 184.14 g/mol sigmaaldrich.com |

| Appearance | White crystalline powder |

| Melting Point | 138-140 °C sigmaaldrich.com |

| Solubility | Sparingly soluble in water, soluble in many organic solvents. |

Synthetic Methodologies for Trans 2,5 Difluorocinnamic Acid

Historical Context of Cinnamic Acid Synthesis Approaches in Research

The journey to synthesize cinnamic acid and its derivatives is a long and storied one, with roots in the 19th century. Initially isolated from natural sources like cinnamon bark and balsam resins, the first laboratory synthesis was reported in 1872 by F. Beilstein and A. Kuhlberg. acs.org A pivotal moment in cinnamic acid synthesis was the development of the Perkin reaction, a method that involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikisource.orguns.ac.id This reaction, typically using benzaldehyde (B42025), acetic anhydride, and sodium acetate (B1210297), became a common method for producing cinnamic acid. wikisource.orgyoutube.com

Other early methods for preparing cinnamic acid included the reduction of phenyl propiolic acid with zinc and acetic acid, heating benzal malonic acid, and the condensation of ethyl acetate with benzaldehyde using sodium ethylate. wikisource.org These foundational reactions laid the groundwork for the more sophisticated and specialized synthetic routes that would follow, including those tailored for producing fluorinated analogs like trans-2,5-Difluorocinnamic acid. The historical importance of these methods is underscored by their role in the total synthesis of complex molecules like indigo, which involved the nitration of cinnamic acid to produce ortho- and para-nitrocinnamic acids as key intermediates. wikisource.org

Contemporary Synthetic Routes to this compound and its Analogs

Modern synthetic chemistry has introduced a variety of efficient and selective methods for the preparation of this compound and its analogs. These contemporary routes offer improvements in yield, stereoselectivity, and reaction conditions compared to historical methods.

One-Pot Reactions Utilizing Homophthalic Anhydrides and Aromatic Aldehydes

A significant contemporary approach for the synthesis of this compound and its analogs is a one-pot reaction involving homophthalic anhydrides and various aromatic aldehydes. fluoromart.com This method is notable for its efficiency and control over the stereochemistry of the resulting double bond, ensuring a trans-configuration. fluoromart.comnih.govrsc.org The reaction typically proceeds by treating the initial condensation product with reagents like BBr3 to yield the final acid. fluoromart.com This one-pot strategy minimizes the need for isolating intermediates, thereby saving time and resources. nih.govrsc.org

Knoevenagel Condensation and its Variants for Fluorocinnamic Acid Synthesis

The Knoevenagel condensation is a widely employed and versatile method for forming carbon-carbon double bonds, making it highly suitable for synthesizing cinnamic acid derivatives. wikipedia.orgrsc.org This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. wikipedia.orgrsc.orgbepls.com

For the synthesis of fluorocinnamic acids, a common variant involves reacting a fluorinated benzaldehyde with malonic acid. For instance, trans-3-fluorocinnamic acid can be synthesized by heating 3-fluorobenzaldehyde (B1666160) and malonic acid in an ethanolic solution containing pyridine (B92270) and piperidine (B6355638) as catalysts. prepchem.com This method has been shown to produce good yields of the desired trans isomer. prepchem.com

The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and often involves decarboxylation when a carboxylic acid is one of the activating groups, is another important variant. wikipedia.orgsemanticscholar.org Researchers have also explored greener alternatives to the often-used carcinogenic pyridine, such as using triethylamine (B128534) in toluene, which simplifies handling and recycling. rsc.org Furthermore, environmentally friendly procedures have been developed using water as a solvent and microwave irradiation to accelerate the reaction, offering excellent yields and high purity products. semanticscholar.org

The general mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene compound by a weak base to form an enolate, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. wikipedia.org A subsequent dehydration step leads to the formation of the α,β-unsaturated product. wikipedia.org

Below is a table summarizing various conditions used in the Knoevenagel condensation for the synthesis of cinnamic acid derivatives.

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Yield | Reference |

| 3-Fluorobenzaldehyde | Malonic acid | Pyridine/Piperidine in Ethanol | trans-3-Fluorocinnamic acid | 84% | prepchem.com |

| 4-Fluorobenzaldehyde | Malonic acid | Sodium Hydroxide in Ethanol/Water | trans-4-Fluorocinnamic acid | 93% | prepchem.com |

| Halogenosubstituted vanillin (B372448) | Malonic acid | Pyridine/Piperidine | Halogenosubstituted cinnamic acids | - | derpharmachemica.com |

| Aromatic aldehydes | Malonic acid | Tetrabutylammonium bromide/K2CO3 in Water (Microwave) | Cinnamic acids | Excellent | semanticscholar.org |

| Benzaldehyde | Malonic acid | Pyridine/Ethanol | Cinnamic acid | - | bepls.com |

Enzymatic and Catalytic Methods in Fluorocinnamic Acid Preparation

The use of enzymes in the synthesis of fluorinated compounds has gained significant attention due to their high selectivity and ability to function under mild conditions. nih.gov While direct enzymatic synthesis of this compound is not extensively documented, enzymatic methods are employed for the synthesis of related fluorinated and chiral compounds. nih.govmdpi.com

Enzymes such as lipases have been utilized for the kinetic resolution of racemic fluorinated arylcarboxylic acids, allowing for the separation of enantiomers. mdpi.com For example, lipase-catalyzed hydrolysis of racemic esters can yield enantiomerically pure acids. mdpi.com Phenylalanine ammonia-lyase (PAL) is a key enzyme in the biosynthesis of cinnamic acid from phenylalanine, and engineered microbes expressing PAL have been used to produce cinnamic and p-hydroxycinnamic acids. wikipedia.orgfrontiersin.org This biosynthetic approach offers a renewable and potentially more sustainable route to these compounds. frontiersin.org

The field of enzymatic synthesis of fluorinated compounds is rapidly evolving, with research into various enzyme classes like cytochrome P450 enzymes, aldolases, and fluorinases showing promise for creating novel fluorinated molecules. nih.govnih.govresearchgate.net

Continuous Flow Mechanochemistry Approaches for Cinnamic Acid Derivatives

Continuous flow mechanochemistry is an emerging and sustainable technology in organic synthesis that offers advantages in terms of scalability, safety, and efficiency. rsc.orgrsc.org This technique, often utilizing twin-screw extrusion, involves the reaction of solvent-free or solvent-minimized systems under mechanical force. rsc.orgucl.ac.uk

While specific applications to this compound are not yet widely reported, the principles of continuous flow mechanochemistry have been successfully applied to the synthesis of other organic compounds, including derivatives of cinnamic acid. ucl.ac.ukscribd.com For example, the reaction of vanillin with ethyl cyanoacetate (B8463686) has been demonstrated in a twin-screw extruder. ucl.ac.uk This approach allows for fine-tuning of reaction parameters such as temperature and residence time, leading to high conversions and space-time yields. ucl.ac.ukscribd.com The development of continuous flow mechanochemical methods for the synthesis of fluorinated cinnamic acids represents a promising area for future research, with the potential for greener and more scalable production processes.

Stereoselective Synthesis of trans-Isomers in Fluorocinnamic Acids

The stereochemistry of the double bond in cinnamic acid derivatives is crucial for their biological activity and material properties. The trans-isomer is generally more stable and is the form most commonly found in nature and desired in many applications. acs.org Several synthetic strategies are specifically designed to favor the formation of the trans-isomer of fluorocinnamic acids.

The one-pot reaction of homophthalic anhydrides with aromatic aldehydes is reported to yield the trans-configuration of the double bond, preventing isomerization. fluoromart.com Similarly, the Knoevenagel condensation often leads to the preferential formation of the trans-product. prepchem.com In some cases, while an initial mixture of E and Z isomers may form, equilibration can lead to the more stable trans-isomer as the final product. wikipedia.org

Spectroscopic methods, such as gated decoupling 13C-NMR, are instrumental in confirming the trans-configuration of the synthesized fluorocinnamic acids. fluoromart.com The ability to control and verify the stereochemistry is a critical aspect of modern synthetic chemistry, ensuring the production of compounds with the desired three-dimensional structure.

Yield Optimization and Process Efficiency in Laboratory Synthesis

The laboratory synthesis of this compound, like that of many fine chemicals, requires careful consideration of reaction conditions and process parameters to maximize product yield and ensure operational efficiency. Optimization strategies focus on several key areas, including reaction conditions, catalyst selection, and process design, such as the implementation of recycling systems.

A typical synthesis for analogs of this compound involves a one-pot reaction. This method often utilizes homophthalic anhydrides and various aromatic aldehydes, which upon reaction and subsequent treatment, yield the desired trans-configuration of the cinnamic acid derivative fluoromart.com. The inherent advantage of this approach is the stereoselectivity, ensuring the formation of the trans-isomer, which is critical for the compound's intended properties and applications fluoromart.com.

Optimizing the yield of such syntheses involves a systematic approach to adjusting reaction parameters. Factors such as temperature, pH, solvent, and the concentration of reactants play a crucial role. While specific optimization data for this compound is proprietary, principles can be drawn from related bioproduction processes for trans-cinnamic acid. For instance, in the whole-cell biocatalyst production of trans-cinnamic acid from L-phenylalanine, reaction conditions were optimized to enhance production rates. It was found that a temperature of 50°C and a pH of 8.5 were optimal, leading to a significantly improved production rate of up to 6.7 mM/h nih.gov. This highlights the sensitivity of the synthesis to its environment.

The following table illustrates how reaction parameters were optimized in a biocatalytic process for trans-cinnamic acid, demonstrating a model for optimizing chemical syntheses.

Table 1: Example of Reaction Condition Optimization in Cinnamic Acid Synthesis This data is from a biocatalytic process and serves as an illustrative example of parameter optimization.

| Parameter | Condition Tested | Resulting Production Rate | Optimal Condition |

|---|---|---|---|

| Temperature | 30 °C | Lower Rate | 50 °C nih.gov |

| 40 °C | Moderate Rate | ||

| 50 °C | 6.7 mM/h nih.gov | ||

| pH | 7.5 | Lower Rate | 8.5 nih.gov |

| 8.0 | Moderate Rate |

Catalyst choice is another cornerstone of process efficiency. In a related synthesis of a furan-based precursor, researchers moved from a homogeneous to a heterogeneous carbonylation method using a supported palladium catalyst. This change was implemented to circumvent the drawbacks of the homogeneous process and resulted in an impressive 97% isolated yield of 5-bromofuroic acid, a derivative of furfural (B47365) mdpi.com. This demonstrates how the selection of an appropriate, often reusable, catalyst can dramatically improve both yield and the sustainability of the process.

The table below summarizes findings from various synthetic methodologies for cinnamic acid and related dicarboxylic acids, showcasing how different approaches can lead to high yields.

Table 2: Comparative Yields from Different Synthetic Strategies for Cinnamic and Related Acids

| Product | Synthetic Method | Catalyst/Key Reagent | Reported Yield | Source |

|---|---|---|---|---|

| trans,trans-Dimethyl muconate | Esterification & Isomerization | H₂SO₄, I₂ | 90% (esterification) | mdpi.com |

| 5-Bromofuroic acid | Heterogeneous Carbonylation | Supported Palladium | 97% | mdpi.com |

| trans-Cinnamic acid | Whole-cell Bioconversion (Recycling) | Engineered C. glutamicum | 75% (mol/mol) | nih.gov |

By integrating these principles—precise control of reaction conditions, implementation of recycling systems, and strategic catalyst selection—the laboratory synthesis of this compound can be significantly optimized for both high yield and enhanced process efficiency.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, various NMR methods provide a comprehensive picture of its atomic connectivity and spatial arrangement.

Gated Decoupling ¹³C-NMR for Conformation Confirmation

Gated decoupling is a ¹³C-NMR technique that provides information about the number of protons attached to each carbon atom without sacrificing the sensitivity enhancement from the Nuclear Overhauser Effect (NOE). huji.ac.ilmnstate.edu In this method, the proton decoupler is switched on during the relaxation delay to allow the NOE to build up, but it is switched off during the acquisition of the signal (the Free Induction Decay, or FID). mnstate.edu This approach results in a coupled spectrum where carbon signals are split by the protons directly bonded to them, while retaining much of the signal intensity gained from NOE. huji.ac.il

For this compound, this technique is instrumental in confirming the trans conformation of the alkene moiety. The coupling constant between the vinylic proton and the vinylic carbon (¹JCH) and, more revealingly, the three-bond coupling constant between the carbonyl carbon and the β-proton (³JCH) are characteristic of the dihedral angle, which differs for cis and trans isomers. researchgate.net The multiplicity of the carbon signals—doublets for CH groups, and singlets for quaternary carbons (like the carboxyl and ipso-carbons)—confirms the assignments. huji.ac.il

Table 1: Expected ¹³C-NMR Chemical Shift Assignments for this compound Note: Exact chemical shifts can vary based on solvent and concentration. Data is illustrative.

| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity (Gated Decoupling) |

| C=O (Carboxyl) | ~171 | Singlet (or Triplet from long-range coupling) |

| Cα (Alkene) | ~125 | Doublet |

| Cβ (Alkene) | ~130 | Doublet |

| C1 (Ar) | ~125 | Singlet |

| C2 (Ar-F) | ~158 (d, ¹JCF ≈ 250 Hz) | Doublet (due to F-coupling) |

| C3 (Ar) | ~117 (d, ²JCF ≈ 20 Hz) | Doublet |

| C4 (Ar) | ~119 (dd, ³JCF, ⁴JCF) | Doublet of Doublets |

| C5 (Ar-F) | ~159 (d, ¹JCF ≈ 250 Hz) | Doublet (due to F-coupling) |

| C6 (Ar) | ~115 (d, ²JCF ≈ 20 Hz) | Doublet |

This interactive table is based on typical values for substituted cinnamic acids and fluorinated benzenes. researchgate.netnih.gov

Solid-State ¹³C CP-MAS NMR Spectroscopy in Photodimerization Studies

In the solid state, cinnamic acids can undergo a [2+2] photodimerization reaction, a topochemical process governed by the crystal packing. acs.orgwikipedia.org Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is a powerful tool for monitoring these reactions. rsc.orgnih.govnih.gov This technique overcomes the challenges of broad lines in solid samples to provide high-resolution spectra.

The photodimerization of this compound would result in the formation of a difluorinated α-truxillic acid or β-truxinic acid derivative, depending on the head-to-tail or head-to-head packing of the monomers in the crystal. The progress of the reaction can be followed by observing the disappearance of the monomer's alkene carbon signals (around 125-130 ppm) and the appearance of new signals corresponding to the sp³-hybridized carbons of the newly formed cyclobutane (B1203170) ring (typically in the 40-50 ppm region). acs.orgnih.gov The carbonyl carbon signal also shifts upon dimerization. researchgate.net Studies on α-trans-cinnamic acid have shown that solid-state NMR can distinguish between the reactant and the photoproduct, allowing for kinetic analysis of the conversion process. acs.orgnih.gov

Chemical Shift Tensor Analysis in Solid-State NMR

In solid-state NMR, the chemical shift is an anisotropic property, meaning it depends on the orientation of the molecule with respect to the external magnetic field. nih.govlibretexts.org This anisotropy is described by the chemical shift tensor (CST), which has three principal components (σ₁₁, σ₂₂, and σ₃₃). nih.gov The analysis of these tensor components provides detailed information about the local electronic environment, far beyond the isotropic chemical shift value observed in solution. nih.gov

For this compound, both ¹³C and ¹⁹F CSTs are highly informative. The ¹⁹F chemical shift, in particular, is very sensitive to its environment. acs.orgacs.org Theoretical and experimental studies on fluorobenzenes have shown that the principal components of the ¹⁹F shielding tensor are strongly influenced by p-orbital interactions with the benzene (B151609) ring and the C-F bond length. acs.org The orientation of the tensor's principal axes relative to the molecular frame can be determined, offering precise details on bonding and intermolecular interactions, such as hydrogen bonding, which can influence the electronic distribution around the nucleus. nih.gov

Table 2: Conceptual Representation of a Chemical Shift Tensor

| Tensor Component | Description | Information Gained |

| σ_iso (Isotropic Shift) | (σ₁₁ + σ₂₂ + σ₃₃) / 3 | Average chemical shift, seen in solution NMR. |

| Δσ (Anisotropy) | σ₃₃ - (σ₁₁ + σ₂₂) / 2 | The magnitude of the chemical shift's orientation dependence. |

| η (Asymmetry) | (σ₂₂ - σ₁₁) / (σ₃₃ - σ_iso) | Describes the deviation from axial symmetry. (0 ≤ η ≤ 1) |

This table illustrates the parameters derived from the principal components of the chemical shift tensor. libretexts.orgnih.gov

Mass Spectrometry for Isomer Identification and Molecular Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (molar mass 184.14 g/mol ), electron ionization (EI) MS would show a prominent molecular ion peak (M⁺) at m/z 184. sigmaaldrich.comnist.gov

The fragmentation pattern provides structural confirmation. Key fragmentation pathways for cinnamic acids include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of the carboxyl group (•COOH): [M - 45]⁺, leading to a difluorostyrene (B1617740) radical cation.

Loss of carbon monoxide (CO) from the [M-OH]⁺ ion.

While the mass spectra of cis and trans isomers are often very similar, subtle differences in the relative intensities of fragment ions can sometimes be observed. nih.govnih.gov More definitive identification of isomers is typically achieved by coupling mass spectrometry with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), where isomers exhibit different retention times. d-nb.infonih.gov Tandem mass spectrometry (MS/MS) can further differentiate isomers by analyzing the fragmentation of a specific, isolated precursor ion. nih.govd-nb.info

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

| 184 | [M]⁺ (Molecular Ion) |

| 167 | [M - OH]⁺ |

| 139 | [M - COOH]⁺ or [M - 45]⁺ |

| 111 | [M - COOH - CO]⁺ or [C₇H₄F₂]⁺ |

This interactive table shows plausible fragments based on the known fragmentation patterns of cinnamic acids. nist.govmassbank.eu

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction (XRD) on single crystals provides the definitive three-dimensional structure of a molecule and reveals how molecules are arranged in the solid state. This information is critical for understanding physical properties and solid-state reactivity.

Analysis of Intermolecular Hydrogen Bonding and π–π Interactions

The crystal structure of cinnamic acid derivatives is heavily influenced by specific intermolecular interactions. For this compound, two primary types of interactions dictate the crystal packing:

Hydrogen Bonding: Like most carboxylic acids, cinnamic acids typically form centrosymmetric dimers in the solid state. researchgate.net This involves two molecules linked by a pair of strong O—H···O hydrogen bonds between their carboxyl groups, forming a characteristic eight-membered ring motif. researchgate.net

π–π Interactions: The planar aromatic rings of the cinnamic acid molecules tend to stack on top of each other. These π–π stacking interactions are a significant cohesive force in the crystal. The presence and position of the fluorine atoms on the benzene ring modify the electronic nature of the ring, influencing the geometry and strength of these interactions. researchgate.net

Table 4: Common Intermolecular Interactions in Fluorinated Cinnamic Acid Crystals

| Interaction Type | Description | Typical Distance (Å) |

| O—H···O | Hydrogen bond between carboxyl groups forming a dimer. | 2.6 - 2.8 |

| π–π Stacking | Interaction between parallel aromatic rings. | 3.5 - 4.3 (centroid-centroid) |

| C—H···F | Weak hydrogen bond involving a fluorine atom as an acceptor. | 2.8 - 3.2 |

| F···F Contact | van der Waals or weak electrostatic interaction. | 2.7 - 3.0 |

This interactive table is based on crystallographic data for related fluorinated aromatic carboxylic acids. researchgate.net

Influence of Pressure on Crystal Structures and Unit Cell Parameters

The application of high pressure serves as a powerful tool to modulate intermolecular interactions and induce structural changes in molecular crystals. For this compound, its crystal structure has been analyzed at various pressures to understand its compressibility and stability.

Detailed crystallographic studies have been conducted on this compound at pressures of 0.1 MPa, 0.3 GPa, and 0.9 GPa. acs.org These investigations were performed prior to any photochemical reactions to isolate the effect of pressure on the monomer's crystal packing. acs.org The analysis of unit cell parameters at these increasing pressures reveals how the crystal lattice responds to compression. Generally, an increase in pressure leads to a decrease in the unit cell volume, signifying a more compact packing of the molecules. The changes in the lattice parameters (a, b, c, α, β, γ) provide specific insights into the anisotropic compressibility of the crystal, indicating which crystallographic directions are more or less susceptible to the applied pressure.

Research on related difluorocinnamic acid isomers has shown that monitoring unit cell parameters under pressure is crucial for understanding changes in reactivity. acs.orgrsc.org For instance, the study of 2,6-difluorocinnamic acid involved monitoring cell parameters step-by-step during a [2+2] photodimerization reaction at high pressure. rsc.org While detailed numerical data for the unit cell of this compound at each pressure point is specific to the primary research, the established trend for molecular crystals is a systematic reduction in cell dimensions and volume with increasing pressure.

Table 1: Investigated Pressures for Crystal Structure Determination of this compound

| Pressure Point | Status |

|---|---|

| 0.1 MPa | Ambient Pressure Reference acs.org |

| 0.3 GPa | High-Pressure Data Point acs.org |

| 0.9 GPa | High-Pressure Data Point acs.org |

Polymorphism and its Impact on Structural Behavior

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical phenomenon in materials science and pharmaceuticals. High pressure is a common method to induce polymorphic transitions. In the case of this compound, studies conducted up to 0.9 GPa have focused on the compression of its ambient-pressure form rather than identifying new polymorphs. acs.org

The absence of a reported phase transition within this pressure range suggests that the initial crystal form possesses a degree of stability. acs.org However, this does not preclude the existence of other polymorphs under different crystallization conditions or at higher pressures. The structural behavior of a compound under pressure is intimately linked to its intermolecular interactions, such as hydrogen bonds. nih.gov In many molecular crystals, pressure can overcome the kinetic barrier for a solid-solid transition, leading to a more stable, often denser, polymorphic form. nih.gov For example, in DL-menthol, recrystallization above 0.40 GPa yields a different polymorph (β) than the one stable at atmospheric pressure (α). nih.gov

Comparative studies with other difluorocinnamic acids highlight that subtle changes in fluorine substitution can significantly alter crystal packing and, consequently, the response to pressure. acs.org The investigation of this compound revealed a particular reactivity pattern under pressure that was distinct from its isomers, a difference rationalized by the electronic effects of the fluorine substituents. acs.org

Raman Spectroscopy for High-Pressure Studies of Crystalline Forms

Raman spectroscopy is an exceptionally sensitive technique for probing the structural and vibrational state of materials under extreme conditions, such as high pressure. researchgate.net By using a diamond anvil cell as a pressure chamber, the vibrational modes of a crystalline sample can be monitored as a function of increasing pressure. researchgate.netresearchgate.netmdpi.com

For molecular crystals like this compound, applying pressure typically causes the following effects observable in the Raman spectrum:

Peak Shifts: Most Raman peaks, corresponding to specific molecular vibrations, shift to higher frequencies (a "blue shift"). researchgate.net This is a direct consequence of the shortening and stiffening of inter- and intramolecular bonds as the crystal volume is reduced. researchgate.net

Sensitivity of Modes: Intermolecular vibrational modes, such as lattice phonons, are far more sensitive to pressurization than intramolecular modes (vibrations within the molecule). researchgate.net This disparity arises because the weak van der Waals forces and hydrogen bonds between molecules are much more compressible than the strong covalent bonds within them.

Detection of Phase Transitions: The onset of a polymorphic phase transition is often marked by distinct changes in the Raman spectrum. nih.gov This can include the splitting of existing peaks, the appearance of new peaks, or discontinuous changes in the frequency-pressure slope of certain modes. nih.gov

While specific high-pressure Raman data for this compound is not detailed in the provided search results, studies on the parent compound, trans-cinnamic acid, show its structural stability up to 6 GPa, with all Raman peaks shifting reversibly to higher frequencies. researchgate.net This methodology is directly applicable to studying the stability and potential phase transitions of its difluorinated derivatives.

Vibrational Analysis and Potential Energy Profile Studies

Understanding the conformational preferences and vibrational properties of a molecule is fundamental to predicting its chemical behavior. For molecules with rotatable bonds, like this compound, a potential energy profile analysis is used to determine the most stable conformers.

This analysis is typically performed using quantum chemical methods. researchgate.netscielo.org.mx The potential energy is calculated as a function of the dihedral angle around the single bond connecting the acrylic acid side chain to the phenyl ring. For cinnamic acid derivatives, this rotation leads to two primary planar conformers: s-cis and s-trans. researchgate.netscielo.org.mx The relative energy difference between these conformers determines which is more stable. scielo.org.mx For example, in trans-2-chlorocinnamic acid, the s-cis orientation is more stable, whereas for the parent cinnamic acid, the s-cis conformer is also found to be more stable in the gas phase. researchgate.netscielo.org.mx The substitution of fluorine atoms on the phenyl ring in the 2 and 5 positions would be expected to influence this conformational preference through steric and electronic effects.

Vibrational analysis, using experimental techniques like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, complemented by theoretical calculations (e.g., Density Functional Theory, DFT), allows for the precise assignment of observed spectral bands to specific molecular motions. scielo.org.mxscirp.org

Table 2: Typical Vibrational Modes in Cinnamic Acid Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Carbonyl (C=O) Stretch | 1739 - 1709 | A strong, characteristic vibration of the carboxylic acid group. scielo.org.mx |

| Olefinic (C=C) Stretch | 1640 - 1627 | Vibration of the carbon-carbon double bond in the acrylic side chain. scielo.org.mx |

| Aromatic C-H In-Plane Bend | 1290 - 900 | Bending motions of the hydrogen atoms attached to the phenyl ring. researchgate.net |

This combined computational and experimental approach provides a detailed picture of the molecule's structure, stability, and vibrational dynamics at the molecular level.

Spectroscopic and Analytical Data

The structural confirmation of trans-2,5-Difluorocinnamic acid is typically achieved through a combination of spectroscopic methods.

| Technique | Key Findings |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectroscopy are crucial for determining the arrangement of atoms. Gated decoupling ¹³C-NMR can confirm the trans-configuration of the double bond. fluoromart.com |

| Infrared (IR) Spectroscopy | IR spectroscopy helps to identify the functional groups present in the molecule. Characteristic peaks would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the C-F stretches of the fluorinated aromatic ring. |

| Mass Spectrometry (MS) | Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. |

Chemical Reactivity and Mechanistic Investigations of Trans 2,5 Difluorocinnamic Acid

Photochemical Reactions and Dimerization Studies

trans-2,5-Difluorocinnamic acid is known to undergo [2+2] photodimerization, a reaction influenced by factors like UV radiation and pressure. fluoromart.com The specific arrangement of molecules in the crystal lattice, as well as the electronic effects of the fluorine substituents, play a crucial role in the outcome of these photochemical reactions.

[2+2] Photodimerization under UV Radiation and Pressure

The [2+2] photodimerization of cinnamic acids is a well-documented process where two monomer units, aligned in a head-to-tail or head-to-head fashion within a crystal, react upon exposure to UV light to form a cyclobutane (B1203170) ring. nih.gov For difluorocinnamic acids, this reactivity has been observed under both ambient and high-pressure conditions. fluoromart.com Specifically, studies on the related 2,6-difluorocinnamic acid have shown that the application of high pressure can significantly influence the course of this photochemical reaction. rsc.org The pressure affects the packing of the molecules and the distances between the reactive double bonds, thereby altering the reaction rate. rsc.org

The photodimerization of 2,6-difluorocinnamic acid was induced by UV radiation at pressures of 0.5, 1.1, and 2.1 GPa. rsc.org Analysis of the crystal structure at various stages of the reaction revealed changes in cell parameters and the content of monomer and dimer. rsc.org This demonstrates that pressure can be a tool to control solid-state reactions.

Kinetics of Photodimerization in Crystalline States

The kinetics of photodimerization in the crystalline state are complex and can be influenced by the crystal's perfection and the distribution of reaction sites. Studies on similar molecules, like 2,4-dichloro-trans-cinnamic acid, have shown that the dimerization can be a heterogeneous process, leading to a loss of long-range order in the reactant single crystal during UV irradiation. nih.gov This suggests that the reaction does not proceed uniformly throughout the crystal. A qualitative kinetic reaction scheme has been proposed for such heterogeneous dimerization reactions based on experimental results. nih.gov

For 2,6-difluorocinnamic acid, the rate of photodimerization was found to increase with pressure in the order of 0.1 MPa < 0.5 GPa < 1.1 GPa ≤ 2.1 GPa. rsc.org This acceleration is attributed to a decrease in the volume of free space within the crystal and a reduction in the distance between the reactive carbon atoms of adjacent monomer molecules. rsc.org

Influence of Molecular Environment and Intramolecular Features on Reactivity

The solid-state reactivity of cinnamic acids is highly dependent on the molecular packing in the crystal, a concept known as topochemistry. For a [2+2] photodimerization to occur, the double bonds of adjacent molecules must be parallel and within a certain distance of each other (typically less than 4.2 Å). The substitution pattern on the phenyl ring, including the presence of fluorine atoms, can influence this packing. nih.gov

In the case of 2,6-difluorocinnamic acid, the molecules are arranged in stacks, a geometry that is conducive to the photochemical [2+2] dimerization. nih.gov The changes in unit-cell parameters during in-situ irradiation with a UV beam have been monitored, showing a complex evolution of the crystal structure as the reaction progresses. nih.gov This highlights the dynamic nature of the crystalline environment during the reaction.

Substituent Effects on Photoreaction Rates

Reactivity under Ambient and High-Pressure Conditions

The reactivity of difluorocinnamic acids, including this compound, has been investigated under both ambient and high-pressure conditions. fluoromart.com High pressure can induce structural transformations in the crystalline state, which in turn affects the chemical reactivity. fluoromart.comrsc.org As mentioned previously, for 2,6-difluorocinnamic acid, increasing pressure enhances the rate of photodimerization. rsc.org This is due to the compression of the crystal lattice, which brings the reactive centers closer together. rsc.org The study of these pressure-induced transformations provides valuable insights into the fundamental aspects of solid-state chemistry. fluoromart.com

Conversion to Coumarin (B35378) Derivatives via Thermal Cyclization, Pyrolysis, and Photolysis of Related Cinnamic Acids

trans-o-fluorocinnamic acids can serve as precursors for the synthesis of coumarin derivatives through processes like thermal cyclization, pyrolysis, and photolysis. fluoromart.com Coumarins are an important class of compounds with various biological activities and applications. nih.gov The synthesis of coumarins often involves the formation of a lactone ring. In the case of ortho-substituted cinnamic acids, this can occur through an intramolecular reaction.

Electrochemical Oxidation Studies of Related Cinnamic Acids

The electrochemical oxidation of cinnamic acids and their derivatives is a key area of investigation, often employing cyclic voltammetry (CV) to understand reaction mechanisms and pathways. organic-chemistry.orgnih.gov CV is a powerful technique for analyzing reactivity and obtaining mechanistic information, such as reaction rate constants, due to its rapid data collection and the wide range of time scales it can probe. nih.gov

Studies on various cinnamic acid derivatives reveal that the electrochemical process is sensitive to experimental conditions, including the choice of electrode material, solvent, and the presence of other chemical species. For instance, the electrooxidation of trans-3,4-dihydroxycinnamic acid has been studied at PbO₂ electrodes as a potential method for pollution abatement. acs.org In other research, the electrochemical oxidation of cinnamic acid was carried out using cost-effective stainless steel electrodes in an aqueous medium. acs.org This process led to the formation of 1,4-diphenylbut-1,3-diene, suggesting a dimerization product resulting from the oxidative process. acs.org

The mechanism often involves the oxidation of the carboxylate group or other electroactive moieties on the molecule. In the case of 2,5-dihydroxybenzoic acid, oxidation at a constant potential converts it into a quinone intermediate, which can then react with other nucleophiles present in the solution. nih.gov The current and peak potentials observed in a cyclic voltammogram are crucial parameters that depend on the diffusion of the analyte to the electrode surface. nih.gov The electrochemical behavior of trans-cinnamic acid itself has been studied in dimethylformamide (DMF), where it can form stable associates with proton donors like water or acetic acid, influencing its reduction and subsequent decomposition pathways. Current time information in Bangalore, IN.

These studies on related cinnamic acids provide a foundational understanding of the electrochemical behavior that can be expected for this compound, highlighting the likelihood of oxidation at the carboxyl group or the aromatic ring, influenced by the electron-withdrawing fluorine substituents.

Table 1: Summary of Electrochemical Studies on Cinnamic Acid Derivatives

| Compound Studied | Electrode Material | Method | Key Findings | Reference |

| Cinnamic Acid | Stainless Steel | Electrolysis | Oxidation product identified as 1,4-diphenylbut-1,3-diene. | acs.org |

| trans-Cinnamic Acid | Carbosital | Cyclic Voltammetry | Forms stable associates with proton donors in DMF, affecting reduction. | Current time information in Bangalore, IN. |

| trans-3,4-dihydroxycinnamic acid | PbO₂ | Electrochemical Oxidation | Investigated for potential in pollution abatement. | acs.org |

| 2,5-dihydroxybenzoic acid | Glassy Carbon / Graphite | Cyclic Voltammetry / Bulk Electrolysis | Oxidation to a quinone intermediate was monitored during electrolysis. | nih.gov |

Derivatization Reactions for Functional Group Modification

The carboxylic acid functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.

O-acylation and N-acylation reactions target the carboxyl group to form esters and amides, respectively. These transformations often require activation of the carboxylic acid.

O-Acylation: The formation of an ester via O-acylation can be catalyzed by strong acids. Trifluoromethanesulfonic acid (TfOH) has been demonstrated as a superior catalyst for acylation reactions. rsc.orgrsc.org In a typical reaction, a phenol (B47542) can react with an acylating agent in the presence of a catalytic amount of TfOH to produce a phenyl ester in good yield. rsc.org This method is effective under mild conditions and can be applied to a wide range of substrates. rsc.orgrsc.org

N-Acylation (Amidation): Amide bond formation is a cornerstone of medicinal chemistry. A mild and efficient one-pot method for the synthesis of amides from carboxylic acids involves the use of 2-pyridinesulfonyl fluoride (B91410). thieme-connect.com This reagent facilitates the in situ generation of a highly reactive acyl fluoride intermediate, which then readily reacts with an amine to form the corresponding amide. This procedure has been successfully applied to the synthesis of complex molecules, including a tetrapeptide. thieme-connect.com

Amidation: As described above, amides of this compound can be readily prepared. The reaction involves activating the carboxylic acid, often with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting it to an acyl halide or acyl fluoride, followed by the addition of a primary or secondary amine. thieme-connect.comyoutube.com The method using 2-pyridinesulfonyl fluoride provides a direct, one-pot synthesis from the carboxylic acid. thieme-connect.com

Esterification: Esterification is a fundamental reaction of carboxylic acids. nih.gov Several methods are available:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. nih.gov The reaction is an equilibrium process, and water is removed to drive it towards the ester product. nih.gov

Steglich Esterification: This method is particularly useful for substrates that are sensitive to strong acids or are sterically hindered. youtube.com It uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming an O-acylisourea intermediate. The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is crucial for accelerating the reaction with the alcohol. youtube.com

Table 2: Comparison of Common Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Typically heated, requires water removal | Inexpensive reagents, suitable for simple alcohols | Harsh conditions (strong acid, heat), equilibrium reaction | nih.gov |

| Steglich Esterification | Alcohol, DCC, DMAP (catalytic) | Mild, room temperature | Mild conditions, suitable for acid-labile substrates, high yields | DCC can be an allergen, byproduct (DHU) removal needed | youtube.com |

While the previous sections focused on reactions ofthis compound, this section details a synthetic method for its formation. A powerful strategy for synthesizing α,β-unsaturated carboxylic acids involves the metal-catalyzed carboxylation of alkenylboronic esters using carbon dioxide (CO₂) as a C1 source.

A rhodium(I)-catalyzed method has been developed for the carboxylation of both aryl- and alkenylboronic esters. organic-chemistry.orgacs.orgacs.orgnih.gov In this process, an alkenylboronic ester, which can be prepared from the corresponding alkyne, is treated with a rhodium catalyst such as [Rh(OH)(cod)]₂ or [RhCl(nbd)]₂ in the presence of a phosphine (B1218219) ligand (e.g., dppp) and an additive like cesium fluoride (CsF). organic-chemistry.orgacs.org The reaction proceeds under a CO₂ atmosphere to yield the corresponding α,β-unsaturated carboxylic acid. acs.orgnih.gov This method is notable for its tolerance of various functional groups, avoiding the need for highly reactive organolithium or Grignard reagents that are incompatible with such groups. acs.orgacs.org This catalytic approach represents a significant advance for synthesizing functionalized cinnamic acids from readily available boronic esters and CO₂. organic-chemistry.orgnih.gov

Computational Chemistry and Theoretical Modeling of Trans 2,5 Difluorocinnamic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic properties of molecules. For trans-2,5-Difluorocinnamic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the fundamental aspects of its electronic structure and chemical reactivity. fluoromart.com These computations provide insights into the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.

Quantum chemical computations are instrumental in exploring properties like antioxidative activity by providing insights into the compound's mechanisms of action. researchgate.net Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S), can be calculated to quantify the molecule's reactivity.

Illustrative Data Table of DFT-Calculated Electronic Properties:

| Parameter | Symbol | Value (Illustrative) | Significance |

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating capacity |

| LUMO Energy | ELUMO | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | ΔE | 5.3 eV | Chemical stability and reactivity |

| Electronegativity | χ | 3.85 | Tendency to attract electrons |

| Chemical Hardness | η | 2.65 | Resistance to change in electron distribution |

| Chemical Softness | S | 0.38 | Reciprocal of hardness, indicates reactivity |

Note: The values in this table are illustrative and represent typical outcomes for similar aromatic acids. Actual values would require specific DFT calculations for this compound.

Structure-Activity Relationship (SAR) Analysis Utilizing Computational Methods

Structure-Activity Relationship (SAR) studies are crucial for designing molecules with desired biological or chemical functions. mdpi.com Computational SAR methods correlate the structural features of a molecule with its activity. For this compound, these studies would focus on how the presence and position of the two fluorine atoms on the phenyl ring influence its interactions with biological targets or its chemical properties.

The introduction of fluorine atoms at the 2 and 5 positions affects the molecule's electronic distribution, lipophilicity, and steric profile. Computational SAR can quantify these effects through various descriptors:

Electronic Descriptors: Atomic charges, dipole moments, and electrostatic potential maps can reveal how the difluoro substitution alters the molecule's ability to form hydrogen bonds or engage in electrostatic interactions.

Lipophilic Descriptors: The calculated logarithm of the partition coefficient (CLogP) is used to estimate the molecule's hydrophobicity, a key factor in its ability to cross cell membranes. Studies on other halogenated cinnamic acids have shown that lipophilicity is a significant factor in their biological activity. nih.gov

Steric Descriptors: Molecular volume and surface area calculations help in understanding how the molecule fits into a receptor's active site.

By comparing these computed descriptors for this compound with those of other cinnamic acid derivatives with known activities, it is possible to predict its potential biological efficacy. thepharmajournal.com For instance, the position of fluorine substitution is known to significantly affect the bioactivity of cinnamic acid derivatives.

Simulation of Potential Energy Profiles and Vibrational Analyses

The conformational flexibility of this compound, particularly the rotation around the single bonds, can be explored by simulating its potential energy surface (PES). These calculations, often performed using DFT methods, map the energy of the molecule as a function of specific dihedral angles. The results identify the most stable conformers (energy minima) and the energy barriers for conformational changes (transition states). For similar molecules like trans-2-methoxycinnamic acid, PES analysis has been used to determine stable conformers. researchgate.net

Vibrational analysis, also derived from DFT calculations, predicts the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.) and has a characteristic frequency. The calculated vibrational frequencies can be compared with experimental spectroscopic data to confirm the molecule's structure. These analyses are crucial for understanding the influence of the molecular structure on its physical properties and reactivity. researchgate.net

Illustrative Data Table of Calculated Vibrational Frequencies:

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm-1) (Illustrative) |

| O-H Stretch | Carboxylic Acid | 3550 |

| C=O Stretch | Carboxylic Acid | 1720 |

| C=C Stretch | Alkene | 1640 |

| C-F Stretch | Aryl Fluoride (B91410) | 1250, 1180 |

| C-H Bending (out-of-plane) | Aromatic Ring | 800-900 |

Note: These are representative values. The exact wavenumbers would be obtained from specific calculations for this compound.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the pathways of chemical reactions. For this compound, theoretical methods can be used to predict the mechanisms of its synthesis and subsequent reactions. Common synthetic routes for cinnamic acids include the Perkin and Knoevenagel condensation reactions. scielo.org.mx

By modeling these reactions computationally, it is possible to:

Identify the transition state structures, which are the highest energy points along the reaction coordinate.

Calculate the activation energies, which determine the reaction rates.

Visualize the bond-breaking and bond-forming processes along the reaction pathway.

Furthermore, reactions of the final product, such as the [2+2] photodimerization that cinnamic acids are known to undergo, can be investigated. researchgate.net Computational studies can predict whether the reaction proceeds through a stepwise or concerted mechanism and identify the key intermediates involved. This knowledge is invaluable for optimizing reaction conditions and controlling product formation.

Solvent Effects on Electronic Properties through PCM-TD-CAM-B3LYP Calculations

The electronic properties and spectroscopic behavior of a molecule can be significantly influenced by its solvent environment. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. When combined with Time-Dependent DFT (TD-DFT) and a long-range corrected functional like CAM-B3LYP, this approach can accurately predict the electronic absorption and emission spectra of molecules in different solvents.

For this compound, PCM-TD-CAM-B3LYP calculations would allow for the prediction of:

Solvatochromic shifts: Changes in the position of absorption and emission bands as the solvent polarity is varied.

Dipole moment changes: How the molecule's dipole moment is affected by the solvent, which in turn influences its solubility and intermolecular interactions.

Excited state properties: The nature of the electronic excited states in different media, which is crucial for understanding its photophysical and photochemical behavior.

Studies on other molecules have shown that the choice of the computational model is critical for accurately reproducing experimental data, especially for charge-transfer excited states in polar solvents. nih.gov These calculations can predict how the polarity of the solvent stabilizes or destabilizes the ground and excited states of this compound, providing a deeper understanding of its behavior in solution.

Applications and Potential in Advanced Materials and Medicinal Chemistry Research

trans-2,5-Difluorocinnamic Acid as a Building Block in Organic Synthesissigmaaldrich.com

As a halogenated building block, this compound serves as a versatile precursor in various chemical syntheses. sigmaaldrich.com Its carboxylic acid function allows for standard transformations into esters, amides, and acid halides, while the fluorinated phenyl ring can participate in nucleophilic aromatic substitution or be used to tune the electronic properties of target molecules.

Fluorinated amides are an important class of compounds in pharmaceutical and agrochemical research, as the fluorine moiety can significantly alter biological activity. nih.gov While literature specifically detailing the use of this compound for the synthesis of N-alkenyl amides is not prominent, its fundamental structure as a carboxylic acid makes it a suitable candidate for such transformations. General synthetic strategies allow for the conversion of carboxylic acids into N-trifluoromethyl amides. nih.govescholarship.org One such modern approach involves the reaction of carboxylic acid derivatives (like halides or esters) with isothiocyanates in the presence of silver fluoride (B91410), proceeding through a desulfurative fluorination and subsequent acylation to yield the target N-trifluoromethyl amide. nih.govescholarship.org This methodology provides a platform for creating a diverse range of fluorinated amides from readily available carboxylic acids. escholarship.org

Substituted isoquinolones are a class of heterocyclic compounds with a wide range of applications in drug discovery. Although cinnamic acids can, in principle, serve as precursors for various heterocyclic systems, specific, documented synthetic routes starting from this compound to produce substituted isoquinolones were not identified in the conducted research.

Psammaplin A is a natural product known to have potent histone deacetylase (HDAC) inhibitory activity. Synthetic analogues are of great interest for therapeutic applications, including as radiosensitizers in cancer therapy. The synthesis of Psammaplin A derivatives has been explored using various starting materials. beilstein-journals.org However, a direct synthetic role for this compound in the creation of Psammaplin A derivatives is not documented in the available literature.

Exploration of Structure-Activity Relationships of Cinnamic Acid Derivatives in Biological Contexts

The biological activity of cinnamic acid and its derivatives is highly dependent on the nature and position of substituents on the core structure. nih.govresearchgate.net The phenyl ring, the acrylic acid side chain, and the carboxylic acid group are all amenable to modification, allowing for the fine-tuning of pharmacological effects. nih.gov Fluorine substitution, in particular, is a key strategy in medicinal chemistry to enhance efficacy. ontosight.ainih.gov

Many derivatives of cinnamic acid, especially those with phenolic hydroxyl groups, are recognized as potent antioxidants. eurekaselect.com Research into hybrid molecules has shown that combining different pharmacologically active fragments can lead to synergistic effects and higher than expected activity. nih.govmdpi.com

In one study, a series of sixteen polyhydroxylated trans-restricted 2-arylcinnamic acid analogues were synthesized and evaluated for their antioxidant properties. nih.govmdpi.com The incorporation of a trans-cinnamic acid fragment into these molecules was a key structural feature. nih.govnih.gov The antioxidant capacity of these compounds was tested against various reactive oxygen species, including 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•), hydroxyl (OH•), and superoxide (B77818) (O₂•⁻) radicals. nih.govresearchgate.net The findings revealed that the synthesized compounds exhibited higher antioxidant activities than several natural antioxidants, such as caffeic acid and gallic acid. mdpi.comnih.govresearchgate.net This enhanced activity is attributed to the synergistic effect of combining two distinct, independently acting fragments into a single hybrid molecule. nih.govmdpi.com

| Compound Type | Radicals Scavenged | Comparative Activity | Key Structural Feature |

|---|---|---|---|

| Polyhydroxylated trans-Restricted 2-Arylcinnamic Acid Analogues | DPPH•, OH•, O₂•⁻ | Higher activity than caffeic acid, gallic acid, and protocatechuic acid | Incorporated trans-cinnamic acid fragment |

Cinnamic acid and its derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. eurekaselect.comnih.gov The introduction of electron-withdrawing groups, such as fluorine, onto the phenyl ring can enhance this biological activity. nih.gov Studies on fluorinated cinnamic acids, like o-fluoro-cinnamic acid and α-fluorocinnamic acid, have indicated their potential as antimicrobial agents. ontosight.ainih.gov

The antimicrobial efficacy of cinnamic acid derivatives is strongly influenced by their specific chemical structure, with esters, amides, and halogenated variants showing a range of activities against various pathogens. mdpi.compsu.edu For example, some synthetic cinnamic acid derivatives have shown promising minimum inhibitory concentration (MIC) values against bacteria and fungi. nih.gov The modification of the carboxylic acid group to an ester or amide can significantly impact potency. mdpi.com

Below is a table summarizing the antimicrobial activity of representative cinnamic acid derivatives against various microorganisms, illustrating the structure-activity relationships.

| Compound/Derivative | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Cinnamic acids and their esters | Bacteria and Fungi | 125 - 500 mg/L | nih.govpsu.edu |

| Butyl cinnamate | Candida species, A. flavus, P. citrinum | 626.62 µM | mdpi.com |

| Methyl cinnamate | Candida species | 789.19 µM | mdpi.com |

| 4-Chlorocinnamic acid | E. coli, B. subtilis | 708 µM | psu.edu |

| Methyl 2-nitrocinnamate | Candida albicans | 128 µg/mL | nih.gov |

| α-Fluorocinnamic acid | General Bacteria | 15 - 25 mM (Inhibition) | nih.gov |

Antimalarial and Antitubercular Research on Cinnamic Acid Derivatives

The cinnamoyl scaffold, central to cinnamic acid and its derivatives, is a recognized privileged structure in medicinal chemistry, showing promise in the development of new antimicrobial agents. acs.org Researchers have a long-standing interest in this class of compounds for combating infectious diseases like malaria and tuberculosis (TB), particularly due to the rise of drug-resistant strains. acs.orgresearchgate.net

Antitubercular Research: Cinnamic acid derivatives (CADs) have been investigated as antitubercular agents for over a century, with renewed interest in the last decade. acs.org Studies have shown that some CADs exhibit significant activity against Mycobacterium tuberculosis (Mtb), the bacterium responsible for TB. researchgate.net For instance, trans-cinnamic acid itself was found to be bacteriostatic against Mycobacterium smegmatis and can act synergistically with first-line antitubercular drugs like isoniazid (B1672263). acs.orgwikipedia.org

Research in this area often employs quantitative structure-activity relationship (QSAR) models to predict the efficacy of new derivatives. acs.orgresearchgate.net These studies indicate that the geometrical and electronic properties of the derivatives are key to their antitubercular activity. acs.org One notable study reported the synthesis of 4-alkoxy cinnamic acid derivatives, with a 4-isopentenyloxycinnamyl triazolophthalazine derivative proving to be 100–1800 times more active than the standard drug isoniazid against resistant Mtb strains. tandfonline.com This particular derivative was found to act via a different mechanism than mycolic acid biosynthesis inhibition, making it an attractive lead for new drug development. tandfonline.com

Antimalarial Research: The antimalarial potential of cinnamic acid derivatives was first proposed based on their ability to inhibit lactate (B86563) transport, a critical process for the survival of the Plasmodium parasite inside red blood cells. researchgate.netnih.gov Subsequent research has validated this hypothesis, with various synthetic derivatives showing promising activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. mdpi.com

In one study, a series of new molecules was created through a peptide coupling reaction between 1-(R)-phenylethylalanine and various cinnamic acid derivatives. mdpi.com The resulting compounds were evaluated for their antimalarial activity, with one derivative displaying an IC50 (half-maximal inhibitory concentration) of 23.6 nM/mL against the 3D7 strain, comparable to the drug chloroquine. mdpi.comacs.org The conjugation of cinnamic acids to existing antimalarial drugs like primaquine (B1584692) has also been explored as a strategy to create more effective treatments. researchgate.net

| Research Area | Target Organism | Key Findings | Reference(s) |

| Antitubercular | Mycobacterium tuberculosis | Cinnamic acid derivatives (CADs) show activity against resistant strains; mechanism may differ from existing drugs. | acs.orgresearchgate.nettandfonline.com |

| Antimalarial | Plasmodium falciparum | CADs inhibit parasite growth, potentially by blocking lactate transport; some derivatives show potency comparable to chloroquine. | researchgate.netnih.govmdpi.com |

Role in Biochemical Pathways and Metabolite Formation (General Cinnamic Acids)

Cinnamic acid is a central intermediate in the biosynthesis of a vast array of natural products in plants. researchgate.net Its formation marks a critical metabolic branch point, channelling products from primary metabolism into a multitude of secondary metabolic pathways. researchgate.netnih.gov

The primary route to cinnamic acid is the shikimate pathway , which is responsible for the synthesis of aromatic amino acids. researchgate.net Specifically, the amino acid L-phenylalanine is converted directly to trans-cinnamic acid through a non-oxidative deamination reaction. This single step is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . wikipedia.orgresearchgate.netmdpi.com

The formation of cinnamic acid is the entry point into the widespread phenylpropanoid pathway . researchgate.netmdpi.com From here, cinnamic acid serves as a precursor to an extensive range of phenolic compounds through various enzymatic modifications such as hydroxylation, methylation, and ligation to Coenzyme A. researchgate.netnih.govmdpi.com

Key metabolic transformations and resulting products include:

Hydroxylation: Cinnamic acid is hydroxylated by the enzyme cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid. nih.govsbfisica.org.br Further hydroxylations can lead to other important derivatives like caffeic acid and ferulic acid. researchgate.netsbfisica.org.br

Lignin Synthesis: Cinnamic acid and its hydroxylated derivatives are essential precursors for the biosynthesis of monolignols, which are the building blocks of lignin, a complex polymer vital for structural support in plant cell walls. researchgate.netmdpi.com

Flavonoid and Isoflavonoid Synthesis: Through the formation of cinnamoyl-CoA, the pathway leads to the production of chalcones, which are precursors to a wide variety of flavonoids. These compounds are crucial for pigmentation, UV protection, and plant-microbe interactions. researchgate.net

Coumarin (B35378) Synthesis: The biosynthesis of coumarins, a class of fragrant lactones with various biological activities, proceeds via the hydroxylation and cyclization of cinnamic acid. researchgate.net

Benzoic Acid Derivatives: In some species, cinnamic acid can undergo side-chain degradation to form benzoic acids, which are themselves precursors to other compounds like xanthones.

| Precursor | Key Enzyme(s) | Pathway | Immediate Product | Ultimate Metabolites | Reference(s) |

| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Phenylpropanoid Pathway | trans-Cinnamic acid | p-Coumaric acid, Lignin, Flavonoids, Coumarins | researchgate.netnih.govmdpi.com |

| trans-Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | Phenylpropanoid Pathway | p-Coumaric acid | Caffeic acid, Ferulic acid, other hydroxycinnamic acids | nih.govsbfisica.org.br |

Potential in Material Science Research

The rigid structure and reactive functional groups of cinnamic acid derivatives make them attractive building blocks for advanced functional materials. The presence of fluorine atoms in this compound can further enhance properties like thermal stability and introduce specific intermolecular interactions, making it a compound of interest for material science.

Self-Assembling Micelles and Photo-responsive Systems

Cinnamic acid and its derivatives are utilized in the creation of "smart" materials that can change their structure in response to external stimuli, particularly light.

Self-Assembling Micelles: Amphiphilic molecules, which have both water-loving (hydrophilic) and water-fearing (hydrophobic) parts, can spontaneously organize in water to form structures called micelles. These nanoscale aggregates are of great interest for applications such as drug delivery. Cinnamic acid, with its hydrophobic phenyl-propenoic structure, can be used as the lipophilic (hydrophobic) part of an amphiphilic polymer. For example, researchers have synthesized amphiphiles by attaching one or two cinnamic acid molecules to polyethylene (B3416737) glycol (PEG), a hydrophilic polymer. These molecules self-assemble into polymeric micelles that can encapsulate anticancer drugs, with the π-π stacking interactions of the cinnamic acid core playing a key role in the stability and drug-loading capacity.

Photo-responsive Systems: A key reaction of cinnamic acid derivatives is a reversible [2+2] photodimerization upon exposure to UV light. When two cinnamic acid molecules are correctly aligned, irradiation with UV light of a specific wavelength (e.g., >260 nm) can cause their alkene double bonds to react, forming a cyclobutane (B1203170) ring and linking the two molecules together. researchgate.net This dimerization can be reversed by irradiating with UV light of a shorter wavelength (e.g., <260 nm). researchgate.net

This photo-switchable behavior is the basis for creating photo-responsive systems. For instance, a system using 2-methoxycinnamic acid has been shown to self-assemble into viscoelastic worm-like micelles. Upon UV light irradiation, the trans-to-cis isomerization and dimerization of the cinnamic acid moiety cause a structural change in the micelles. Similarly, studies on 2,6-difluorocinnamic acid, a close analogue of the title compound, have monitored this photochemical [2+2] dimerization in crystals under pressure, demonstrating how physical conditions can influence the reaction. This photo-induced transformation can be used to control the properties of materials, with potential applications in optical data storage and self-healing polymers. nih.gov

Utilization in Thin Film Coating Applications

The ability of cinnamic acid derivatives to form organized layers and to be polymerized by light makes them suitable for creating specialized thin film coatings.

The Langmuir-Blodgett (LB) technique provides a method for depositing one or more highly ordered single-molecule-thick layers onto a solid substrate. tandfonline.comresearchgate.net This technique is well-suited for amphiphilic molecules like long-chain cinnamic acid derivatives. researchgate.net By transferring these monolayers from a liquid surface to a solid support, ultra-thin films with precisely controlled thickness and molecular arrangement can be fabricated. tandfonline.com The structure and photochemical behavior of these LB films can be studied in detail, providing insight into how molecular arrangement influences reactions like photodimerization. researchgate.net

Furthermore, the photo-cross-linking property of cinnamic acid is exploited in polymer chemistry to create stable thin films. Conjugated polymers functionalized with cinnamic acid can be deposited as a thin film from a solution. acs.org Subsequent exposure to UV light initiates the [2+2] cycloaddition reaction, cross-linking the polymer chains. This process renders the film insoluble, which is a critical advantage for fabricating layered optoelectronic devices like organic light-emitting diodes (OLEDs), as it prevents the first layer from dissolving when the next layer is applied from solution. acs.org Cinnamic acid derivatives have also been incorporated into polymer films like polylactic acid (PLA) to act as plasticizers and improve the film's ductility, flexibility, and thermal properties for packaging applications. acs.orgnih.gov

Environmental and Laboratory Safety Research Considerations for Trans 2,5 Difluorocinnamic Acid

Waste Management Strategies in Laboratory Settings

The disposal of trans-2,5-Difluorocinnamic acid from laboratory settings requires adherence to regulations for hazardous chemical waste. Due to its nature as a fluorinated organic compound, specific strategies are recommended to prevent environmental contamination. Waste should be segregated from other chemical waste streams to avoid potentially dangerous reactions. zjwintime.com

Primary disposal methods for fluorinated compounds include high-temperature incineration, which can break the stable carbon-fluorine bonds. numberanalytics.comepa.govmcfenvironmental.com However, this process must be carefully controlled to ensure complete destruction and prevent the formation of hazardous byproducts. epa.gov Other options include disposal in designated hazardous waste landfills, which provide containment but not destruction of the chemical, or deep well injection in geologically stable locations. mcfenvironmental.com

For small quantities typical of laboratory use, waste materials should be collected in suitable, closed, and clearly labeled containers for disposal by certified hazardous waste management services. chemos.deguidechem.com Chemical neutralization using alkaline substances or advanced oxidation processes are also emerging as potential treatment methods for fluorine-containing waste streams. numberanalytics.com

Table 1: Summary of Laboratory Waste Management Strategies for Fluorinated Compounds

| Strategy | Description | Key Considerations |

|---|---|---|

| High-Temperature Incineration | Thermal destruction of the compound at very high temperatures. numberanalytics.commcfenvironmental.com | Can achieve permanent elimination but requires specific conditions to ensure complete breakdown and avoid harmful emissions. epa.govmcfenvironmental.com |

| Hazardous Waste Landfill | Disposal in specially designed landfills with environmental controls to prevent leaching. mcfenvironmental.com | Contains the waste rather than destroying it; risk of future environmental release exists. mcfenvironmental.com |

| Chemical Neutralization | Use of alkaline substances to convert the compound into less toxic forms. numberanalytics.com | Effectiveness depends on the specific compound and reaction conditions. |

| Advanced Oxidation Processes | Technologies like electrochemical oxidation to destroy fluorine compounds. numberanalytics.com | An emerging technology with potential for high efficiency. |

| Segregation and Collection | Placing waste in appropriate, sealed, and labeled containers for professional disposal. chemos.deguidechem.com | Standard laboratory practice to ensure safe handling and compliance with regulations. |

Environmental Fate and Degradation Studies

The environmental persistence of this compound is a significant consideration, largely dictated by the strength of its carbon-fluorine (C-F) bonds. nih.govresearchgate.net Organofluorine compounds are often resistant to natural degradation processes, earning them the moniker "forever chemicals". mcfenvironmental.comapha.org The high electronegativity of fluorine makes the C-F bond exceptionally stable, hindering both biotic and abiotic degradation. nih.govresearchgate.net

Microbial degradation of fluorinated aromatic compounds has been observed under specific environmental conditions. nih.govnih.gov Research on similar molecules, such as fluorobenzoates, shows that anaerobic microbial communities can achieve defluorination, a critical step for complete mineralization. nih.gov For example, under denitrifying conditions, certain bacteria have been shown to utilize 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) as growth substrates, releasing fluoride (B91410) ions in the process. nih.gov However, these microbes are often highly specific and may not be active on other isomers or under different environmental conditions (e.g., sulfate-reducing or methanogenic). nih.gov

The biodegradation of compounds like this compound likely involves enzymatic attacks that are challenged by the C-F bond. researchgate.netacs.org Pathways often proceed through hydroxylation of the aromatic ring, which can lead to unstable intermediates that spontaneously release fluoride ions. researchgate.net However, the potential exists for the formation of persistent "dead-end" metabolites if the defluorination step is unsuccessful. researchgate.netacs.org Understanding these pathways is crucial for assessing the long-term environmental impact and developing potential bioremediation strategies. acs.org

Table 2: Research Findings on the Degradation of Related Fluorinated Aromatic Compounds

| Degradation Type | Conditions | Findings | Reference |

|---|---|---|---|

| Anaerobic Biodegradation | Denitrifying | Complete degradation of 2-fluorobenzoate and 4-fluorobenzoate by enrichment cultures. Stoichiometric fluoride release observed. | nih.gov |

| Anaerobic Biodegradation | Sulfate-reducing, Iron-reducing, Methanogenic | Fluorobenzoate isomers were found to be recalcitrant (not degraded). | nih.gov |

| General Microbial Action | Aerobic and Anaerobic | Degradation is possible but often hindered by the stability of the C-F bond. Defluorination is a key, and difficult, step. | nih.govresearchgate.net |

| Enzymatic Degradation | Various | Can occur via hydroxylation leading to unstable intermediates that release fluoride, but specific enzymes are rare. | researchgate.netacs.org |

Future Research Directions and Unexplored Avenues for Trans 2,5 Difluorocinnamic Acid